Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2228823-04-7
VCID: VC5499382
InChI: InChI=1S/C9H10ClNO3.ClH/c1-13-5-3-6(9(12)14-2)8(10)7(11)4-5;/h3-4H,11H2,1-2H3;1H
SMILES: COC1=CC(=C(C(=C1)N)Cl)C(=O)OC.Cl
Molecular Formula: C9H11Cl2NO3
Molecular Weight: 252.09

Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride

CAS No.: 2228823-04-7

Cat. No.: VC5499382

Molecular Formula: C9H11Cl2NO3

Molecular Weight: 252.09

* For research use only. Not for human or veterinary use.

Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride - 2228823-04-7

Specification

CAS No. 2228823-04-7
Molecular Formula C9H11Cl2NO3
Molecular Weight 252.09
IUPAC Name methyl 3-amino-2-chloro-5-methoxybenzoate;hydrochloride
Standard InChI InChI=1S/C9H10ClNO3.ClH/c1-13-5-3-6(9(12)14-2)8(10)7(11)4-5;/h3-4H,11H2,1-2H3;1H
Standard InChI Key VQLGACSVJDGFPX-UHFFFAOYSA-N
SMILES COC1=CC(=C(C(=C1)N)Cl)C(=O)OC.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key substituents on a benzoate backbone:

  • Amino group (-NH₂): Positioned at carbon 3, this group confers nucleophilic reactivity and potential hydrogen-bonding capacity.

  • Chlorine atom (-Cl): At carbon 2, chlorine enhances electrophilic substitution reactivity and influences steric effects.

  • Methoxy group (-OCH₃): Located at carbon 5, this group increases lipophilicity and modulates electronic effects on the aromatic ring.

The methyl ester at the carboxyl position and hydrochloride salt formation improve solubility in polar solvents, a feature critical for pharmaceutical formulations .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₁Cl₂NO₃
Molecular Weight280.11 g/mol
IUPAC NameMethyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride
Key Functional Groups-NH₂, -Cl, -OCH₃, COOCH₃

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, analogs provide reference benchmarks:

  • ¹H NMR: Expected signals include a singlet for the methoxy group (δ 3.8–4.0 ppm), a broad peak for the amino group (δ 5.0–6.0 ppm), and aromatic protons (δ 6.5–8.0 ppm) .

  • IR Spectroscopy: Stretching vibrations for N-H (3300–3500 cm⁻¹), C=O (1700–1750 cm⁻¹), and C-Cl (550–850 cm⁻¹) are anticipated .

Synthesis and Production

Synthetic Pathways

The synthesis of methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride likely involves multi-step functionalization of a benzoic acid precursor:

Step 1: Chlorination

  • Reagents: Chlorinating agents such as POCl₃ or SOCl₂ introduce the chlorine substituent. For example, POCl₃ (10 parts) and PCl₅ (1 part) under reflux (115°C, 2 hours) effectively chlorinate pyridine analogs .

  • Conditions: Anhydrous conditions prevent hydrolysis of intermediates.

StepReagents/ConditionsYield
ChlorinationPOCl₃, PCl₅, 115°C, 2 hr75–85%
MethylationCH₃I, K₂CO₃, DMF, 70°C, 4 hr60–70%
EsterificationMeOH, HCl, reflux, 6 hr80–90%

Chemical Reactivity and Applications

Reactivity Profile

  • Nucleophilic Substitution: The chlorine atom at position 2 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) .

  • Electrophilic Aromatic Substitution: The amino and methoxy groups direct incoming electrophiles to specific positions on the ring.

  • Salt Formation: The hydrochloride salt enhances stability and aqueous solubility, critical for biomedical applications .

Biological Activity

While no direct studies on this compound exist, structurally related benzoates exhibit:

  • Antimicrobial Activity: Chlorinated benzoates inhibit gram-positive bacteria (MIC: 8–32 µg/mL) .

  • Enzyme Inhibition: Amino-substituted esters interact with enzymatic active sites, disrupting metabolic pathways .

Table 3: Comparative Bioactivity of Analogous Compounds

CompoundActivityMIC (µg/mL)
Methyl 3-amino-4-chlorobenzoateAntibacterial16–32
Ethyl 5-methoxy-2-nitrobenzoateAntifungal64–128

Industrial and Pharmaceutical Relevance

Pharmaceutical Development

The compound’s balance of lipophilicity (-OCH₃) and polarity (-NH₃⁺Cl⁻) makes it a candidate for:

  • Prodrug Design: Ester hydrolysis in vivo could release active carboxylic acid derivatives.

  • Drug Stabilization: The hydrochloride salt mitigates degradation in acidic environments (e.g., stomach) .

Material Science Applications

  • Dye Synthesis: Chlorinated aromatic compounds serve as intermediates for azo dyes .

  • Polymer Additives: Amino and methoxy groups enhance compatibility with polar polymers like nylon.

Challenges and Future Directions

Synthetic Optimization

  • Catalyst Development: Transition-metal catalysts (e.g., Pd/C) could improve chlorination efficiency .

  • Green Chemistry: Solvent-free reactions or ionic liquid media may reduce environmental impact.

Biological Screening

  • In Vitro Studies: Prioritize assays against drug-resistant pathogens (e.g., MRSA, Candida auris).

  • Structure-Activity Relationships (SAR): Modify substituents to enhance potency and reduce toxicity.

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